molecular formula C7H12O3 B3331380 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid CAS No. 82442-71-5

3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3331380
CAS No.: 82442-71-5
M. Wt: 144.17 g/mol
InChI Key: GZVJRUASQZSDKH-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane derivative with a hydroxymethyl group and two methyl groups attached to the cyclopropane ring

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor for the synthesis of pharmaceutical agents, including inhibitors of specific enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethylcyclopropanecarboxylic acid
  • 3-Hydroxymethylcyclopropanecarboxylic acid
  • 2,2-Dimethylcyclopropanecarbonitrile

Comparison: Compared to similar compounds, 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both a hydroxymethyl group and two methyl groups on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)4(3-8)5(7)6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVJRUASQZSDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
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3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
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3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
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3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
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3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid

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